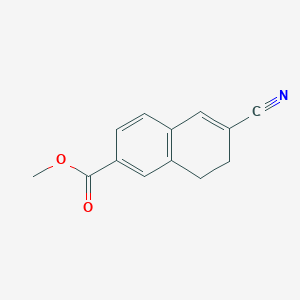

Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate

Description

Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate is a bicyclic aromatic compound featuring a partially saturated naphthalene backbone. Its structure includes a cyano (-CN) substituent at position 6 and a methyl ester (-COOCH₃) group at position 2 (Figure 1). This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, where functionalized naphthalene derivatives are common scaffolds for bioactive molecules.

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-7H,2-3H2,1H3 |

InChI Key |

AEMNOBJQVDTHBY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate typically involves the reaction of appropriate naphthalene derivatives with cyano and ester functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and cyanation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Formation of the Dihydronaphthalene Core

The synthesis of the dihydronaphthalene skeleton typically involves hydrogenation or cyclization reactions. Key methods include:

-

Hydrogenation of naphthalene derivatives : Selective hydrogenation of naphthalene-2-carboxylic acid using palladium catalysts under elevated pressure/temperature yields 7,8-dihydronaphthalene-2-carboxylic acid, a precursor.

-

Ring-expansion reactions : Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) mediate the ring expansion of cyclopropane derivatives to form dihydronaphthalene esters, achieving yields up to 95% .

-

Rhodium-catalyzed cyclization : Redox-neutral rhodium(III) catalysts facilitate ring-opening addition reactions of azabenzonorbornadienes with ketimines, producing dihydronaphthalene derivatives with excellent regioselectivity .

Esterification of the Carboxylic Acid Group

The formation of the methyl ester involves esterification of the carboxylic acid:

-

Direct esterification : Reaction with methanol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC/NHS. For example, methyl esters of naphthalene derivatives are synthesized using analogous methods .

-

In situ esterification : During condensation reactions, such as those involving trifluoroacetic acid or boron trifluoride as catalysts, ester groups may form alongside other functionalizations .

| Method | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | MeOH, H₂SO₄ | Reflux | N/A | |

| Condensation reaction | TFA, BnCl₃ | 0–25°C | N/A |

Rhodium-Catalyzed Cyclization and Functionalization

Rhodium catalysts enable selective cyclization and functionalization of dihydronaphthalene derivatives:

-

Cyclometallation and insertion : Rhodium complexes (e.g., [Cp*Rh(HCO₃)₂]) coordinate to benzamide derivatives, facilitating C–H activation and olefin insertion to form ring structures .

-

Regioselective C–H activation : The cation–π interaction between rhodium and aromatic rings directs regioselectivity, favoring cis-stereoisomer formation during cyclization .

Substitution and Functional Group Transformations

The compound undergoes reactions at its functional groups:

-

Oxidation : Hydroxyl groups (if present) can oxidize to quinones using KMnO₄ in alkaline media.

-

Reduction : Further hydrogenation of the dihydronaphthalene ring may occur under catalytic hydrogenation.

-

Halogenation : Introduction of halogens (e.g., Cl, Br) via electrophilic substitution, as seen in related naphthalene derivatives .

Multi-Component Reactions

The compound may participate in reactions involving CO₂ or other coupling partners:

-

Carboxylation : Cobalt-catalyzed carboxylation of alkynes with CO₂ and Zn powder, as demonstrated in analogous systems .

-

Four-component coupling : Alkyne, acrylate, CO₂, and Zn react under cobalt catalysis to form complex derivatives .

Mechanistic Insights

-

Rhodium-catalyzed cyclization : The catalytic cycle involves oxidative cyclometallation, π-complex formation with olefins, and 1,2-olefin insertion, followed by reductive elimination .

-

Regioselectivity : Cation–π interactions stabilize transition states, favoring cis-stereoisomers in cyclization reactions .

Comparison of Reaction Conditions

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

The structural and functional attributes of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate can be contextualized by comparing it with related naphthalene derivatives. Below is a detailed analysis of key analogues:

Structural Analogues

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Functional Group Impact

- Cyano vs. The methyl ester in the target compound likely enhances lipophilicity compared to the acid form, influencing membrane permeability in biological systems .

- Saturation Effects : The 7,8-dihydro configuration partially retains aromaticity in one ring, enabling π-π stacking interactions absent in fully saturated analogues like 5,6,7,8-tetrahydro-2-naphthoic acid. This partial saturation may also reduce ring strain compared to fully unsaturated naphthalenes .

- Substituent Complexity: The azido and dimethyl groups in the compound from introduce steric hindrance and reactivity distinct from the target compound’s simpler cyano/ester substituents. Such differences could dictate divergent applications, such as photoaffinity labeling (azido) versus catalysis or intermediate synthesis (cyano/ester) .

Physicochemical Properties

- Solubility: The ester and cyano groups likely render it moderately polar, with solubility in organic solvents (e.g., DCM, THF) exceeding that of 2-Methylnaphthalene (highly lipophilic) .

- Thermal Stability : The dihydro configuration may lower melting/boiling points compared to fully aromatic naphthalenes (e.g., 2-Methylnaphthalene, mp 32–36°C) but increase stability relative to azide-containing derivatives .

Biological Activity

Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate (MDC) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its potential applications in pharmacology.

Synthesis of this compound

MDC can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis typically involves the use of dihydronaphthalene derivatives and cyanoacetic acid under specific catalytic conditions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Anticancer Properties

MDC has demonstrated promising anticancer activity against various cancer cell lines. In a study evaluating the cytotoxic effects of several derivatives on human epithelial colorectal adenocarcinoma cells (CaCo-2), adenocarcinomic human alveolar basal epithelial cells (A-549), and human colorectal adenocarcinoma cell line (HT-29), MDC derivatives exhibited significant inhibition of cell proliferation. The IC50 values for these compounds ranged from 20 µM to 51 µM, indicating their potential as effective anticancer agents .

| Compound | A-549 (%) | CaCo-2 (%) | HT-29 (%) |

|---|---|---|---|

| 2a | 20±1.2 | 71±0.6 | 31±0.9 |

| 5a | 49±1.8 | 89±1.3 | 90±1.5 |

| 6a | 81±0.6 | 38±1.8 | 86±1.7 |

The mechanism underlying the anticancer activity of MDC is believed to involve apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase. This apoptotic pathway is critical for eliminating cancer cells and is mediated by interactions with tubulin, disrupting microtubule dynamics essential for mitosis .

Antioxidant Activity

In addition to its anticancer properties, MDC has shown significant antioxidant activity. Studies indicate that it can scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant activity was assessed using various assays, demonstrating that MDC can reduce oxidative damage in cellular models .

Case Study 1: Cytotoxicity Against MCF-7 Cells

A recent study evaluated the cytotoxic effects of MDC derivatives against MCF-7 human breast cancer cells. The results revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin, highlighting their potential as alternative therapeutic options in breast cancer treatment .

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models have shown that MDC can inhibit tumor growth significantly without causing severe toxicity to normal tissues. These findings suggest that MDC could be developed into a safe and effective therapeutic agent for cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate?

Answer: A typical synthesis involves a multi-step approach:

Substrate Preparation : Start with a dihydronaphthalene derivative (e.g., 7,8-dihydronaphthalene-2-carboxylic acid).

Cyanation : Introduce the cyano group at position 6 using a nucleophilic substitution reaction, often employing reagents like CuCN or KCN in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .

Esterification : Convert the carboxylic acid to the methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) or via a coupling agent like DCC/DMAP .

Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography.

Q. How can the structure of this compound be validated?

Answer: Use a combination of techniques:

- X-ray Crystallography : Refine crystal structures using SHELXL for high-precision bond-length and angle measurements .

- Spectroscopy :

- NMR : Compare ¹H/¹³C NMR shifts with analogous naphthalene derivatives (e.g., 2-naphthoic acid methyl ester ).

- Mass Spectrometry : Confirm molecular weight ([M+H]⁺ expected for C₁₃H₁₁NO₂).

Table 1 : Example NMR Data (Hypothetical)

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| C-6 (CN) | - | 118–120 |

| COOCH₃ | 3.90 (s) | 52.5 |

Advanced Research Questions

Q. How should researchers design a toxicological study for this compound?

Answer: Follow systematic review frameworks (e.g., Table C-1 in ):

Exposure Routes : Prioritize inhalation, oral, and dermal pathways based on structural analogs like naphthalene derivatives .

Animal Models : Use rodents (rats/mice) with randomized dose groups (Table C-7, ) and assess endpoints like hepatotoxicity or genotoxicity .

Risk of Bias Mitigation : Ensure dose randomization, allocation concealment, and full outcome reporting (Table C-7, ) .

Data Sources : Use PubMed/TOXNET queries (e.g., "naphthalene/pharmacokinetics"[mh] AND "cyano"[tw]) to identify analogs for comparative analysis .

Q. How can contradictory pharmacokinetic data for this compound be resolved?

Answer: Address discrepancies via:

In Vitro Assays : Use hepatic microsomes to quantify metabolic stability and identify cytochrome P450 isoforms involved .

Species-Specific Modeling : Compare rodent vs. human metabolic profiles using allometric scaling or PBPK models .

Data Harmonization : Apply systematic review tools (e.g., ROBINS-I) to assess study quality and weight evidence by risk of bias .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or aryl hydrocarbon receptors .

- QSAR Models : Train on naphthalene derivatives (e.g., 2-methylnaphthalene toxicity data) to estimate LC50 or logP .

Example : A QSAR model for naphthalene analogs achieved R² = 0.85 for logP prediction using topological descriptors .

Q. What analytical strategies differentiate stereoisomers or degradation products?

Answer:

- Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (95:5) to resolve enantiomers .

- LC-MS/MS : Monitor degradation under accelerated conditions (40°C/75% RH) and identify byproducts via fragmentation patterns .

Table 2 : Key Resources for Systematic Reviews

| Database | Search Strategy Example (from ) |

|---|---|

| PubMed | ("Naphthalenes/metabolism"[mh] AND "cyano"[tw]) |

| TOXNET | "Polycyclic Aromatic Hydrocarbons/toxicity"[mh] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.